molecular formula C25H24N4O3 B2574905 3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1251635-73-0

3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2574905
CAS RN: 1251635-73-0
M. Wt: 428.492
InChI Key: QQIMXSMYTISICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

One study describes a solvent-free one-pot, three-component method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, using anhydrous piperazine as an efficient and recyclable organocatalyst. This method highlights the role of similar compounds in facilitating chemical reactions under environmentally friendly conditions (Amirnejad et al., 2013).

Antibacterial and Antioxidant Activities

Another research focus is on the synthesis and evaluation of derivatives of 2H-chromen-2-one for potential antibacterial and antioxidant activities. For instance, the study by Al-ayed (2011) synthesized derivatives showing significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, along with antioxidant activities, indicating the compound's utility in developing new antibacterial and antioxidant agents (Al-ayed, 2011).

Antimicrobial Activity

Derivatives of 2H-chromen-2-one have also been synthesized and evaluated for their antimicrobial activities against a variety of bacteria and fungi. A study by Patel, Kumari, and Patel (2012) illustrates the synthesis of thiazolidinone derivatives that were tested against eight bacterial and four fungal strains, showcasing the chemical's potential in antimicrobial drug development (Patel, Kumari, & Patel, 2012).

Inhibitors of Bacterial Biofilm and MurB

Research by Mekky and Sanad (2020) involved synthesizing novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent bacterial biofilm and MurB enzyme inhibition. This suggests applications in combating bacterial resistance through inhibition of biofilm formation and MurB enzyme activity, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Molecular Structure Investigations

A study focused on the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, showcasing the importance of structural analysis in understanding the properties and potential applications of these compounds (Shawish et al., 2021).

properties

IUPAC Name

3-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-17-23(18(2)29(26-17)20-9-4-3-5-10-20)27-12-14-28(15-13-27)24(30)21-16-19-8-6-7-11-22(19)32-25(21)31/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIMXSMYTISICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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